Cas no 2680745-96-2 (benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate)
benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2680745-96-2
- EN300-28294133
- benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate
- benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate
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- Inchi: 1S/C17H27N3O3/c1-18-8-10-20(11-9-18)13-16(21)12-19(2)17(22)23-14-15-6-4-3-5-7-15/h3-7,16,21H,8-14H2,1-2H3
- InChI Key: YNRWRPBJEFGZHV-UHFFFAOYSA-N
- SMILES: OC(CN(C(=O)OCC1C=CC=CC=1)C)CN1CCN(C)CC1
Computed Properties
- Exact Mass: 321.20524173g/mol
- Monoisotopic Mass: 321.20524173g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 353
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 56.2Ų
benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-28294133-0.05g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
| Enamine | EN300-28294133-0.1g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
| Enamine | EN300-28294133-0.25g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
| Enamine | EN300-28294133-0.5g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
| Enamine | EN300-28294133-1.0g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
| Enamine | EN300-28294133-2.5g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
| Enamine | EN300-28294133-5.0g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
| Enamine | EN300-28294133-10.0g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
| Enamine | EN300-28294133-1g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 1g |
$1214.0 | 2023-09-08 | ||
| Enamine | EN300-28294133-5g |
benzyl N-[2-hydroxy-3-(4-methylpiperazin-1-yl)propyl]-N-methylcarbamate |
2680745-96-2 | 5g |
$3520.0 | 2023-09-08 |
benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
Additional information on benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate
Research Briefing on Benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate (CAS: 2680745-96-2)
Benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate (CAS: 2680745-96-2) is a novel chemical entity that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural features, including a benzyl carbamate moiety and a 4-methylpiperazine group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, positioning it as a candidate for further drug development.
The synthesis of benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate involves a multi-step process that ensures high purity and yield. Recent advancements in synthetic methodologies have optimized the reaction conditions, reducing byproduct formation and improving scalability. Analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC) have been employed to confirm the compound's structural integrity and purity, which are critical for its subsequent biological evaluation.
Pharmacological studies have revealed that benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate exhibits notable activity in modulating specific biological targets. Preliminary in vitro assays indicate its potential as an inhibitor of key enzymes involved in inflammatory pathways, suggesting possible applications in treating chronic inflammatory diseases. Additionally, its interaction with neurotransmitter receptors has sparked interest in its utility for neurological disorders, although further in vivo studies are required to validate these findings.
Recent research has also explored the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. Early results suggest favorable bioavailability and metabolic stability, which are essential for its development as a therapeutic agent. However, challenges such as potential toxicity and off-target effects need to be addressed through comprehensive preclinical studies.
In conclusion, benzyl N-2-hydroxy-3-(4-methylpiperazin-1-yl)propyl-N-methylcarbamate (CAS: 2680745-96-2) represents a promising candidate for further investigation in the pharmaceutical industry. Its unique chemical structure and preliminary biological activities warrant additional research to fully elucidate its therapeutic potential. Future studies should focus on optimizing its pharmacological properties, assessing its safety profile, and exploring its efficacy in relevant disease models.
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